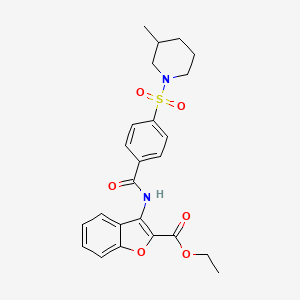

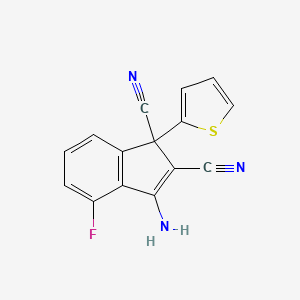

![molecular formula C29H29N5O B2987875 5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 850189-14-9](/img/structure/B2987875.png)

5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogen-containing heterocycle . This core is substituted with various groups including a phenyl group, a piperazine ring, and a naphthalene moiety linked through an ether bond .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The pyrazolo[1,5-a]pyrimidine core could potentially be formed through a cyclization reaction . The piperazine ring could be introduced through a nucleophilic substitution reaction . The naphthalene moiety could be linked through a ether formation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrazolo[1,5-a]pyrimidine core would contribute to the rigidity of the molecule, while the piperazine ring and the naphthalene moiety would add flexibility .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The ether linkage could potentially be cleaved under acidic conditions. The piperazine ring could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of several aromatic rings would likely make it relatively non-polar and insoluble in water. The presence of the ether and piperazine could potentially increase its solubility in polar organic solvents .Aplicaciones Científicas De Investigación

Binding Affinity and Selectivity

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including those with piperazine moieties, have significant binding affinities for human adenosine A1 and A2A receptor subtypes. For instance, certain derivatives exhibit good affinity and selectivity for the hA2A AR, with Ki values in the nanomolar range, indicating their potential in targeting these receptors (Squarcialupi et al., 2017).

Potential Antihypertensive Agents

Some 1,2,4-triazolol[1,5-alpha]pyrimidines, structurally related to the compound , have shown promising antihypertensive activity in vitro and in vivo. This highlights the potential use of these derivatives in developing new antihypertensive agents (Bayomi et al., 1999).

Pharmacological Properties

Compounds with naphthylpiperazine structures, related to the compound of interest, have been investigated for their neurotropic and cardiovascular properties. These studies include the exploration of their pharmacodynamics, such as sedative, myorelaxant, and analgesic activities (Červená et al., 1975).

Synthesis of Fluorescent Brightening Agents

Derivatives of pyrazolo[1,5-a]pyrimidine have been used in the synthesis of fluorescent brightening agents. These compounds, including those with 3-methyl-1-phenylpyrazol-5-yl diazonium salt, demonstrate the utility of pyrazolo[1,5-a]pyrimidine in producing compounds with unique spectral properties (Tagdiwala & Rangnekar, 2007).

Antimicrobial and Antitumor Activities

Certain pyrazolo[1,5-a]pyrimidines have shown antimicrobial and antitumor activities. The synthesis of these derivatives involves the interaction with various reagents, resulting in compounds that exhibit significant biological activities (Riyadh, 2011).

Mecanismo De Acción

Target of Action

The primary target of this compound is the σ1 receptor (σ1R) . The σ1R is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor. In the brain, it is involved in ion channel modulation, neuroplasticity, and neuroprotection.

Mode of Action

This compound acts as a potent antagonist at the σ1R . The nature of the pyrazole substituents was crucial for activity, and a basic amine was shown to be necessary, in accordance with known receptor pharmacophores .

Pharmacokinetics

The compound has good physicochemical, safety, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties . These properties contribute to its bioavailability, allowing it to exert its effects in the body.

Result of Action

The compound has shown high activity in the mouse capsaicin model of neurogenic pain . It exerts dose-dependent antinociceptive effects in several neuropathic pain models . This suggests that it may have potential therapeutic applications in the treatment of neurogenic pain.

Direcciones Futuras

Propiedades

IUPAC Name |

5-methyl-7-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N5O/c1-22-20-28(34-29(31-22)26(21-30-34)24-8-3-2-4-9-24)33-16-14-32(15-17-33)18-19-35-27-13-7-11-23-10-5-6-12-25(23)27/h2-13,20-21H,14-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKDTBAWYINVTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CCOC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

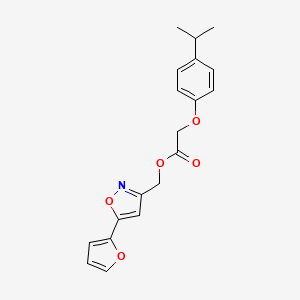

![N-(4-chlorophenyl)-1,4,9-trioxa-12-azadispiro[4.2.4.2]tetradecane-12-carboxamide](/img/structure/B2987792.png)

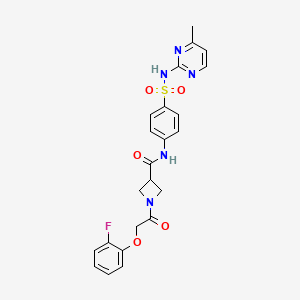

![N-benzyl-5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2987798.png)

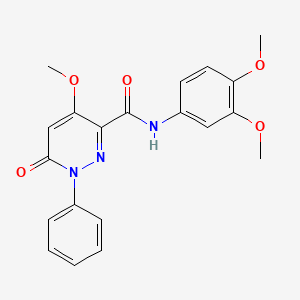

![3-propylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2987800.png)

![4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2987801.png)

![[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2987805.png)

![2-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2987807.png)

![N-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)benzamide](/img/structure/B2987809.png)

![1-((3-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2987812.png)

![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione](/img/structure/B2987815.png)